molecular formula C21H23Br4N3O5 B1262309 Araplysillin I

Araplysillin I

Cat. No. B1262309
M. Wt: 717 g/mol
InChI Key: DJOILUOUAWXGIG-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Araplysillin I is a natural product found in Pseudoceratina purpurea, Suberea ianthelliformis, and Pseudoceratina arabica with data available.

Scientific Research Applications

Antiplasmodial Properties

Research on bromotyrosine derivatives from Suberea ianthelliformis has revealed interesting insights into the properties of Araplysillin I. These studies found compounds related to Araplysillin I that exhibit moderate inhibitory activities against chloroquine-resistant and sensitive strains of Plasmodium falciparum. This suggests potential applications of Araplysillin I in antimalarial therapies (Mani et al., 2012).

Brominated Spiroisoxazolines

A study on Aplysina fulva, a marine sponge, identified new brominated spiroisoxazolines related to Araplysillin I. These compounds could provide structural insights that might unify the biosynthesis of brominated spiroisoxazolines, hinting at broader applications in understanding marine natural product biosynthesis (Rogers & Molinski, 2007).

Structural and Biochemical Insights

Further studies on bromotyrosine-derived metabolites from marine sponges, including compounds related to Araplysillin I, have expanded our understanding of their structural and biochemical properties. These compounds were tested against BACE1 and several cancer cell lines, suggesting their potential in cancer research and treatment (Dai et al., 2016).

properties

Product Name

Araplysillin I

Molecular Formula

C21H23Br4N3O5

Molecular Weight

717 g/mol

IUPAC Name

(5S,6R)-N-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C21H23Br4N3O5/c1-31-18-14(24)9-21(19(29)16(18)25)10-15(28-33-21)20(30)27-5-2-6-32-17-12(22)7-11(3-4-26)8-13(17)23/h7-9,19,29H,2-6,10,26H2,1H3,(H,27,30)/t19-,21+/m0/s1

InChI Key

DJOILUOUAWXGIG-PZJWPPBQSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CCN)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CCN)Br)C=C1Br)O)Br

synonyms

araplysillin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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